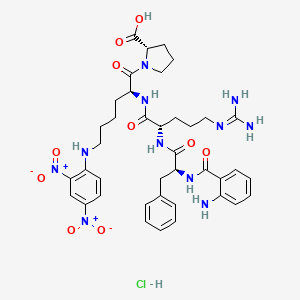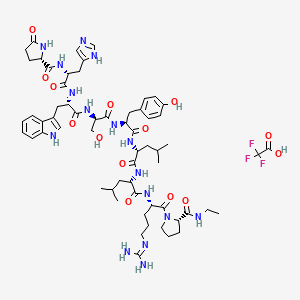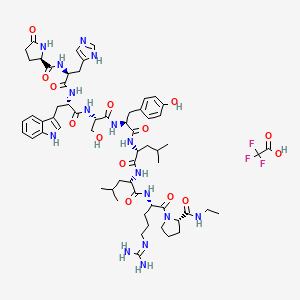
Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride, also known as APRLKPOH, is a peptide that has been studied extensively for its potential applications in scientific research. This peptide is composed of a combination of amino acids and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride has been found to have various applications in scientific research. It has been used in studies of cell signaling pathways, protein-protein interactions, and enzyme inhibition. Additionally, it has been used to study the structure-activity relationship of peptides and the effects of post-translational modifications on peptide function.
Wirkmechanismus
The mechanism of action of Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride is not yet fully understood. It is believed to interact with various proteins and enzymes, which can then alter their activity or function. Additionally, it may also interact with cell membrane receptors, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as protein kinases and phosphatases. Additionally, it has been found to modulate the activity of certain cell signaling pathways, such as those involved in cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of assays. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. For example, it is not always possible to obtain consistent results due to the variability of the peptide's structure and the potential for post-translational modifications.
Zukünftige Richtungen
Future research on Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride could focus on further elucidating its mechanism of action and exploring its potential applications in drug development. Additionally, further studies could be conducted to explore the effects of post-translational modifications on peptide function and the structure-activity relationship of peptides. Finally, further research could be conducted to explore the effects of this compound on other biochemical pathways and physiological processes.
Synthesemethoden
Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride is synthesized by a process called solid-phase peptide synthesis (SPPS). This method involves the use of a resin-bound peptide, which is then reacted with the appropriate reagents to form the desired peptide. The peptide is then cleaved from the resin and purified to yield the desired product. This method is advantageous as it is relatively quick and cost-effective.
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H49N11O10.ClH/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60;/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44);1H/t29-,30-,31-,32-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUYBCCVPRHPCW-WYDLTDSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50ClN11O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














